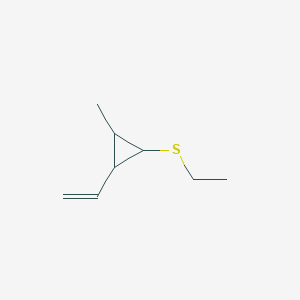
Cyclopropane, 1-ethenyl-2-(ethylthio)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1-ethenyl-2-(ethylthio)-3-methyl- is an organic compound with a unique structure that includes a cyclopropane ring, an ethenyl group, an ethylthio group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1-ethenyl-2-(ethylthio)-3-methyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclopropanation of an alkene with a carbene or carbenoid intermediate. The reaction conditions often include the use of a strong base, such as potassium hydroxide, and a halogenated precursor, such as chloroform, to generate the carbene in situ .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1-ethenyl-2-(ethylthio)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cyclopropane, 1-ethenyl-2-(ethylthio)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropane, 1-ethenyl-2-(ethylthio)-3-methyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, leading to the modulation of biological pathways. The presence of the ethenyl and ethylthio groups can influence the compound’s reactivity and binding affinity, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane, 1-ethynyl-1-ethenyl-: Similar structure but with an ethynyl group instead of an ethylthio group.
Cyclopropane, 1-ethyl-2-methyl-: Similar structure but lacks the ethenyl and ethylthio groups.
Uniqueness
Cyclopropane, 1-ethenyl-2-(ethylthio)-3-methyl- is unique due to the presence of both the ethenyl and ethylthio groups, which impart distinct chemical and biological properties
Properties
CAS No. |
62162-29-2 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
1-ethenyl-2-ethylsulfanyl-3-methylcyclopropane |
InChI |
InChI=1S/C8H14S/c1-4-7-6(3)8(7)9-5-2/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
JILADRTVPRSNDX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C1C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















